(S)-N-((S)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine
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Overview
Description
(S)-N-((S)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[45]decan-1-amine is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which can impart interesting chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-((S)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the methoxyphenyl group. Common synthetic routes may include:
Formation of the Spirocyclic Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyphenyl Group: This step may involve nucleophilic substitution reactions using methoxyphenyl halides.
Final Assembly: The final step involves coupling the spirocyclic core with the methoxyphenyl group under specific reaction conditions, such as the use of catalysts and solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(S)-N-((S)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic core or the methoxyphenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
(S)-N-((S)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: The compound may exhibit pharmacological activity, such as binding to specific receptors or enzymes.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-N-((S)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to Receptors: The compound may bind to specific receptors, modulating their activity.
Enzyme Inhibition: It may inhibit the activity of enzymes by binding to their active sites.
Signal Transduction: The compound may influence cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-N-((S)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine may include other spirocyclic amines or methoxyphenyl derivatives. Examples include:
Spirocyclic Amines: Compounds with similar spirocyclic structures but different substituents.
Methoxyphenyl Derivatives: Compounds with a methoxyphenyl group attached to different cores.
Uniqueness
The uniqueness of this compound lies in its specific combination of a spirocyclic core and a methoxyphenyl group. This unique structure may impart distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H28N2O |
---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(4S)-N-[(1S)-1-(4-methoxyphenyl)ethyl]-8-azaspiro[4.5]decan-4-amine |
InChI |
InChI=1S/C18H28N2O/c1-14(15-5-7-16(21-2)8-6-15)20-17-4-3-9-18(17)10-12-19-13-11-18/h5-8,14,17,19-20H,3-4,9-13H2,1-2H3/t14-,17-/m0/s1 |
InChI Key |
OUWQGAUCPPZFFD-YOEHRIQHSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)OC)N[C@H]2CCCC23CCNCC3 |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC2CCCC23CCNCC3 |
Origin of Product |
United States |
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